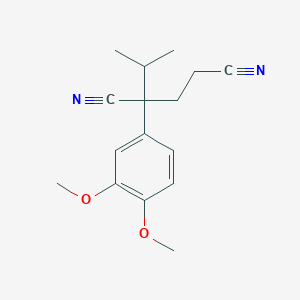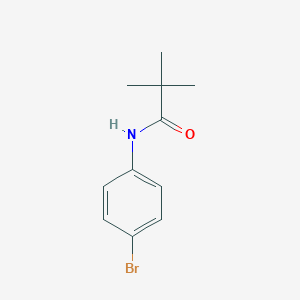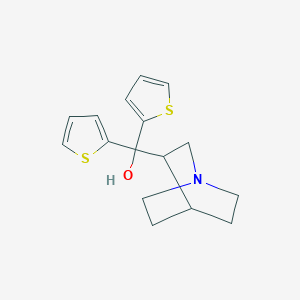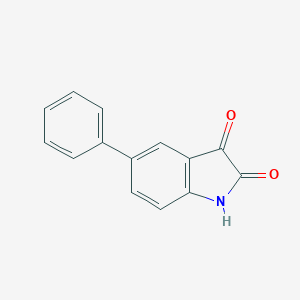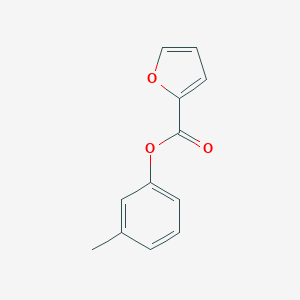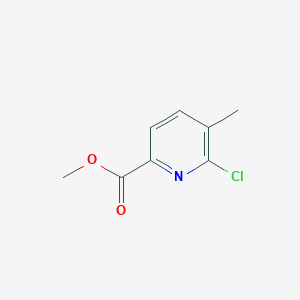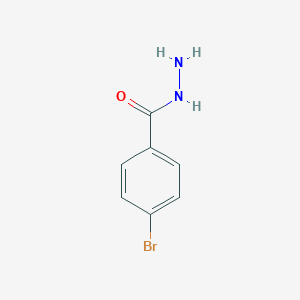
4-ブロモ安息香酸ヒドラジド
概要
説明
4-Bromobenzohydrazide (4-BBH) is an organic compound that has been studied for its potential uses in scientific research. It is a versatile compound that has a wide range of applications in the laboratory and can be used to study a variety of biochemical and physiological processes. 4-BBH is a white, crystalline solid that is soluble in a variety of organic solvents. It is an important tool for scientists who are looking to gain a better understanding of the mechanisms of action of various biochemical and physiological processes.
科学的研究の応用
α-アミラーゼ阻害剤
4-ブロモ安息香酸ヒドラジド誘導体は、α-アミラーゼ酵素阻害剤としての可能性について合成および検討されてきました . これらの阻害剤は、内分泌系の障害に関連する代謝症候群である糖尿病の治療に重要です . 研究では、このライブラリの活性はコア構造によるものであり、活性のわずかな変化は、異なる置換基と置換基の位置による可能性があることが示されました .
ヒドラゾンシッフ塩基誘導体の合成
4-ブロモ安息香酸に基づくヒドラゾン-シッフ塩基誘導体は、4-ブロモ安息香酸ヒドラジドから合成されています . これらのシッフ塩基誘導体は、解熱、抗ウイルス、抗炎症、抗増殖、抗マラリア、抗菌、抗真菌など、数多くの生物活性に関連付けられています .
{2-[1-オキソ-3-(4-ブロモフェニル)-2-プロペニル]ヒドラジド}-4-ブロモ安息香酸の調製
4-ブロモ安息香酸ヒドラジドは、{2-[1-オキソ-3-(4-ブロモフェニル)-2-プロペニル]ヒドラジド}-4-ブロモ安息香酸の調製に使用されてきました . この化合物は、化学および生物学のさまざまな分野で潜在的な用途がある可能性があります。
{2,2′-[1,4-フェニレンビス(1-オキソ-2-プロペン-3,1-ジイル)]ジヒドラジド}-p-ブロモ安息香酸の調製
4-ブロモ安息香酸ヒドラジドのもう1つの用途は、{2,2′-[1,4-フェニレンビス(1-オキソ-2-プロペン-3,1-ジイル)]ジヒドラジド}-p-ブロモ安息香酸の調製です . この化合物の特性と潜在的な用途は、科学研究においてさらに調査することができます。
置換ペリオド[1,2-a]ピリミジン-2,4(3H)-ジオン(PPMDO)の合成
<a data-citationid="c9d761be-912b-cdc6-02a3-236f
Safety and Hazards
4-Bromobenzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用機序
Target of Action
It’s worth noting that this compound has been used in the synthesis of various derivatives, which have shown inhibitory potential against the α-amylase enzyme .
Mode of Action
Its derivatives have been shown to inhibit the α-amylase enzyme . This suggests that 4-Bromobenzohydrazide or its derivatives may interact with the enzyme, possibly binding to its active site and preventing it from catalyzing the breakdown of complex carbohydrates into simple sugars.
Result of Action
The inhibition of the α-amylase enzyme by its derivatives suggests potential effects on carbohydrate metabolism . This could lead to a decrease in the rate of carbohydrate breakdown and potentially affect energy production within cells.
Action Environment
It’s worth noting that the compound is soluble in hot methanol , which could potentially influence its stability and efficacy in different environments.
生化学分析
Biochemical Properties
4-Bromobenzohydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes. One of the primary enzymes it interacts with is α-amylase, an enzyme involved in the breakdown of starch into glucose. Studies have shown that derivatives of 4-Bromobenzohydrazide exhibit potent inhibitory activity against α-amylase, with IC50 values ranging from 0.21 to 5.50 μM . This inhibition is crucial for regulating blood sugar levels, making 4-Bromobenzohydrazide a potential candidate for diabetes treatment. Additionally, 4-Bromobenzohydrazide interacts with various proteins and biomolecules, forming hydrogen bonds and other interactions that stabilize its inhibitory effects .
Cellular Effects
4-Bromobenzohydrazide has been observed to influence various cellular processes. It affects cell signaling pathways, particularly those involved in glucose metabolism. By inhibiting α-amylase, 4-Bromobenzohydrazide reduces the rate of glucose production from starch, thereby impacting cellular metabolism and energy production . Furthermore, this compound has been shown to alter gene expression related to glucose metabolism, enhancing the expression of genes involved in glucose uptake and utilization . These effects collectively contribute to the regulation of blood sugar levels and overall cellular function.
Molecular Mechanism
The molecular mechanism of 4-Bromobenzohydrazide involves its binding interactions with biomolecules. The compound binds to the active site of α-amylase, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This binding prevents the enzyme from catalyzing the breakdown of starch into glucose, thereby reducing glucose production. Additionally, 4-Bromobenzohydrazide may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromobenzohydrazide have been studied over time to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 4-Bromobenzohydrazide maintains its inhibitory effects on α-amylase and continues to regulate glucose metabolism in vitro
Dosage Effects in Animal Models
The effects of 4-Bromobenzohydrazide vary with different dosages in animal models. At lower doses, the compound effectively inhibits α-amylase activity and regulates blood sugar levels without causing significant adverse effects . At higher doses, 4-Bromobenzohydrazide may exhibit toxic effects, including gastrointestinal disturbances and potential liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
4-Bromobenzohydrazide is involved in metabolic pathways related to glucose metabolism. By inhibiting α-amylase, the compound reduces the breakdown of starch into glucose, thereby influencing metabolic flux and glucose levels . Additionally, 4-Bromobenzohydrazide may interact with other enzymes and cofactors involved in glucose metabolism, further modulating metabolic pathways and contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, 4-Bromobenzohydrazide is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, 4-Bromobenzohydrazide may accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its inhibitory effects on enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of 4-Bromobenzohydrazide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Bromobenzohydrazide may localize to the cytoplasm, where it interacts with α-amylase and other enzymes involved in glucose metabolism . This localization ensures that the compound effectively inhibits its target enzymes and modulates cellular processes.
特性
IUPAC Name |
4-bromobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIMBYKIIMYFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208062 | |
| Record name | Benzoic acid, p-bromo-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5933-32-4 | |
| Record name | 4-Bromobenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5933-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, p-bromo-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005933324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5933-32-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, p-bromo-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromobenzohydrazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB65YY5L9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 4-Bromobenzohydrazide?
A1: 4-Bromobenzohydrazide has the molecular formula C7H7BrN2O. Structurally, it consists of a benzene ring substituted with a bromine atom at the para position and a hydrazide functional group (-C(O)NHNH2) directly attached to the benzene ring. [, ] You can find the crystal structure details in the literature. []
Q2: How does 4-Bromobenzohydrazide interact with α-amylase, and what are the potential implications?
A2: Research indicates that 4-Bromobenzohydrazide derivatives exhibit inhibitory activity against α-amylase. [, ] While the exact mechanism requires further investigation, molecular docking studies suggest that these compounds interact with the active site of the α-amylase enzyme. [, ] This interaction could hinder the enzyme's ability to break down starch into sugars, making these derivatives potentially valuable for managing blood sugar levels in conditions like diabetes.
Q3: What spectroscopic techniques are useful for characterizing 4-Bromobenzohydrazide and its derivatives?
A3: Researchers commonly employ several spectroscopic methods to characterize 4-Bromobenzohydrazide and its derivatives. These include:
- Fourier Transform Infrared (FTIR) spectroscopy: This technique helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. This data is crucial for confirming the structure and studying the molecule's behavior in different environments. [, , ]
- Ultraviolet-Visible (UV-Vis) spectroscopy: This technique helps understand the electronic transitions within the molecule and can be used to determine the compound's absorbance and transmittance properties. []
Q4: Have computational chemistry approaches been used to study 4-Bromobenzohydrazide?
A4: Yes, computational studies, including density functional theory (DFT) calculations, have been performed on 4-Bromobenzohydrazide. [] These calculations can predict various molecular properties, such as:
- Optimized geometrical parameters: Bond lengths, bond angles, and dihedral angles provide insights into the molecule's three-dimensional structure. []
- Vibrational assignments: These calculations can help interpret experimental FTIR spectra. []
- Frontier molecular orbitals: Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides information about the molecule's reactivity and stability. []
- Nonlinear optical properties: DFT calculations can predict the first-order hyperpolarizability, which indicates the molecule's potential for nonlinear optical applications. []
Q5: How do structural modifications of 4-Bromobenzohydrazide influence its biological activity?
A5: Studies focusing on the structure-activity relationship (SAR) of 4-Bromobenzohydrazide derivatives are crucial for understanding how different substituents affect biological activity. Research on its α-amylase inhibitory activity suggests that:
- The core structure of 4-Bromobenzohydrazide plays a significant role in its activity. []
- Modifications to the benzene ring, such as the type, position, and number of substituents, can significantly influence the inhibitory potency. [, ]
- Subtle changes in the substituents can lead to significant variations in IC50 values, highlighting the importance of SAR studies in optimizing drug design. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
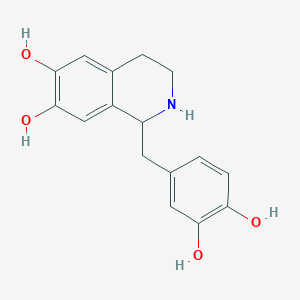

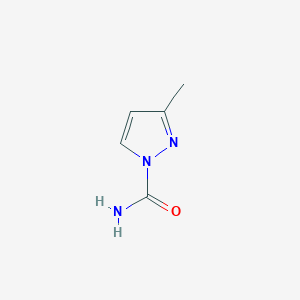
![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)
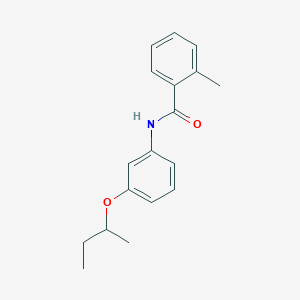
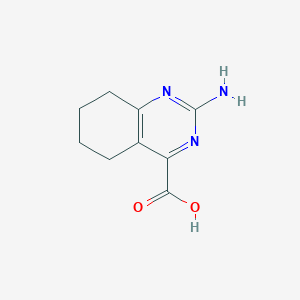
![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)
